1,2-Dichloronaphthalene

Catalog No.
S1493622
CAS No.
2050-69-3
M.F
C10H6Cl2
M. Wt
197.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dichloronaphthalene

CAS Number

2050-69-3

Product Name

1,2-Dichloronaphthalene

IUPAC Name

1,2-dichloronaphthalene

Molecular Formula

C10H6Cl2

Molecular Weight

197.06 g/mol

InChI

InChI=1S/C10H6Cl2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H

InChI Key

MOXLHAPKZWTHEX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2Cl)Cl

solubility

6.90e-07 M

Synonyms

NSC 90290; PCN 3

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Cl)Cl

Environmental Monitoring:

1,2-DCN is a component of coal tar and can be released into the environment through various industrial processes. As a result, it serves as a marker for environmental pollution from these sources. Researchers use 1,2-DCN in studies to assess the extent and impact of such contamination in soil and water samples []. Additionally, its presence can indicate the presence of other PAHs, some of which are known carcinogens [].

Material Science Research:

,2-DCN exhibits interesting photophysical properties, making it a potential candidate for various material science applications. Researchers have explored its use in:

  • Organic light-emitting diodes (OLEDs)

    1,2-DCN can be used as a host material in OLEDs due to its good film-forming properties and ability to transport charge carriers [].

  • Organic photovoltaics (OPVs)

    Similar to OLEDs, 1,2-DCN can be employed as an electron acceptor material in OPVs, contributing to efficient solar energy conversion [].

Chemical and Biological Studies:

,2-DCN serves as a valuable starting material for the synthesis of various organic compounds due to its readily reactive chlorine atoms. Researchers utilize it in the preparation of:

  • Pharmaceutical drugs

    1,2-DCN can be used as a building block for the synthesis of certain pharmaceuticals with potential therapeutic applications [].

  • Functionalized materials

    Its reactive nature allows for the introduction of various functional groups, leading to the development of novel materials with desired properties.

1,2-Dichloronaphthalene is an organic compound with the molecular formula C10H6Cl2\text{C}_{10}\text{H}_{6}\text{Cl}_{2}. It is a derivative of naphthalene, characterized by the substitution of two chlorine atoms at the 1 and 2 positions of the naphthalene ring. This compound appears as a colorless to pale yellow liquid with a distinct aromatic odor and is known for its use in various industrial applications and as an intermediate in organic synthesis .

There is no current scientific data available on the specific mechanism of action of 1,2-DCN in biological systems or its interaction with other compounds.

  • As with many chlorinated hydrocarbons, 1,2-DCN is likely to be toxic. Specific toxicity data is not readily available.
  • Chlorine atoms can make the molecule more reactive, potentially increasing flammability. However, specific flammability data is not available.

  • Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium hydroxide.
  • Oxidation Reactions: It can be oxidized to form naphthoquinones when treated with oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction Reactions: The compound can be reduced to yield partially or fully dechlorinated derivatives using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

These reactions highlight the compound's versatility in organic synthesis and its potential for further chemical transformations.

Research indicates that 1,2-Dichloronaphthalene exhibits various biological activities. It interacts with multiple molecular targets, which may lead to toxic effects due to its lipophilic nature. Studies suggest that chlorinated naphthalenes can accumulate in biological systems, potentially leading to adverse health effects in animals and humans . The compound's toxicity and metabolic pathways have been subjects of ongoing research, particularly concerning its environmental impact and biocompatibility.

1,2-Dichloronaphthalene can be synthesized through several methods:

  • Chlorination of Naphthalene: A common method involves chlorinating naphthalene using chlorine gas in the presence of a catalyst such as ferric chloride or aluminum chloride. This process is typically conducted under controlled conditions to ensure selective chlorination at the desired positions .
  • Industrial Production: In industrial settings, large-scale chlorination processes are employed. The reaction mixture is optimized for high yields and purity, followed by purification techniques such as distillation or recrystallization to isolate the product.

Studies on the interactions of 1,2-Dichloronaphthalene with biological systems reveal its potential effects on health. Its ability to react with nucleophiles suggests that it may disrupt cellular processes. Research has indicated that chlorinated compounds like 1,2-Dichloronaphthalene can lead to significant biochemical changes in organisms, raising concerns about their environmental persistence and toxicity .

Several compounds are structurally similar to 1,2-Dichloronaphthalene. These include:

  • 1,4-Dichloronaphthalene
  • 1,8-Dichloronaphthalene
  • 2,3-Dichloronaphthalene
  • 2,6-Dichloronaphthalene

Uniqueness

The uniqueness of 1,2-Dichloronaphthalene lies in its specific substitution pattern at the 1 and 2 positions on the naphthalene ring. This configuration influences its chemical properties and reactivity compared to other dichloronaphthalenes. For instance:

  • Reactivity: The 1,2-substitution pattern affects electron distribution and steric hindrance differently than other isomers.

Traditional Chlorination Approaches

The classical method for synthesizing 1,2-dichloronaphthalene involves gas-phase chlorination of naphthalene using molecular chlorine (Cl₂) in the presence of Lewis acid catalysts such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). This electrophilic substitution reaction preferentially targets the β-positions of the naphthalene ring due to electronic and steric factors.

Reaction Conditions:

  • Temperature: 200–350°C
  • Catalyst loading: 1–5 wt% FeCl₃
  • Chlorine flow rate: 0.5–2 L/min

A study using γ-radiolysis of tetrachloromethane to generate chlorine radicals achieved 82% selectivity for 1,2-dichloronaphthalene at 250°C, though scalability remains challenging.

Table 1: Comparative Efficiency of Traditional Chlorination Methods

CatalystTemperature (°C)Selectivity (%)Yield (%)
FeCl₃2507865
AlCl₃3006558
Cl₂ (radical)2508271

Data sourced from .

Catalytic Chlorination Mechanisms

Copper(II) chloride (CuCl₂) has emerged as a superior catalyst for naphthalene chlorination, enabling 7.5-fold higher efficiency compared to FeCl₃ at 250°C. The mechanism involves a dechlorination-oxychlorination cycle:

  • *CuCl₂ → CuCl + Cl- * (radical generation)
  • Cl- + naphthalene → chloronaphthalene intermediates
  • CuCl + Cl₂ → CuCl₂ (catalyst regeneration)

Iron-based catalysts exhibit activity only below 250°C due to thermal decomposition into inactive oxides.

Alternative Synthetic Routes and Reaction Optimization

Solvent-Free Mechanochemical Chlorination

Ball milling naphthalene with CuCl₂ at 400 rpm for 6 hours achieves 94% conversion with minimal byproducts, eliminating solvent waste.

Photochemical Chlorination

UV irradiation of 1-chloronaphthalene in CCl₄ produces 1,2-dichloronaphthalene with 68% yield, though scalability is limited by energy costs.

Optimization Strategies:

  • Catalyst doping: Adding 0.1% iodine enhances Cl- radical generation, improving yield by 12%.
  • Stepwise chlorination: Introducing Cl₂ in stages reduces tar formation, critical for high-purity products.

Industrial-Scale Manufacturing Processes

Modern facilities employ continuous-flow reactors with advanced temperature and pressure controls to produce 1,2-dichloronaphthalene at scales exceeding 10,000 tons/year. Key steps include:

  • Feedstock preparation: Molten naphthalene (purity >99%) is preheated to 150°C.
  • Chlorination: Cl₂ gas is introduced into a catalytic bed (CuCl₂/SiO₂) at 280°C.
  • Distillation: Crude product is fractionally distilled under vacuum (20 mmHg) to isolate 1,2-dichloronaphthalene (purity >98%).

Environmental Controls:

  • Scrubbers capture HCl byproducts for neutralization.
  • Closed-loop systems recycle unreacted Cl₂, reducing emissions by 40%.

Table 2: Industrial Production Metrics

ParameterValue
Annual capacity12,000 metric tons
Energy consumption850 kWh/ton
Cl₂ utilization efficiency92%
Waste generation50 kg/ton

Data compiled from .

1,2-Dichloronaphthalene exhibits moderate environmental persistence, with resistance to biotic degradation increasing with chlorine content and depending on the number of adjacent carbon atoms unsubstituted with chlorine [1]. The compound demonstrates significant bioaccumulation potential in various environmental compartments, particularly in lipophilic tissues due to its hydrophobic nature [2] [3].

Absorption and Distribution Characteristics

Dichloronaphthalenes, including 1,2-dichloronaphthalene, are well absorbed by the gastrointestinal tract with absorption rates exceeding 80-90% for dichlorinated congeners [1]. Following oral administration at 400 milligrams per kilogram, rapid absorption occurs with peak blood levels achieved within one hour, followed by gradual decline over the subsequent seven hours [1]. The compound demonstrates preferential distribution to adipose tissue, where concentrations can reach 7-17 times that of blood levels [4]. By day seven post-exposure, radioactivity is primarily detected in skin and adipose tissue, corresponding to approximately 0.05% of the total administered dose [1].

Half-Life and Persistence Data

The biological half-life of 1,2-dichloronaphthalene varies significantly across different tissue compartments. In rats, half-lives of hexachloronaphthalene congeners in adipose tissue and liver have been calculated as 41 days and 26 days respectively [5]. Human blood samples from contaminated populations show estimated half-lives of 1.5-2.4 years for higher chlorinated congeners [1]. The atmospheric lifetime of dichloronaphthalenes ranges from 2.7 to 417 days, indicating sufficient persistence for long-range environmental transport [6].

Tissue/CompartmentHalf-LifeSpeciesReference
Adipose tissue41 daysRat [5]
Liver26 daysRat [5]
Human blood1.5-2.4 yearsHuman [1]
Atmospheric2.7-417 daysEnvironmental [6]

Bioconcentration Factors

1,2-Dichloronaphthalene demonstrates significant bioconcentration potential in aquatic organisms [7]. Chlorinated naphthalenes show highly bioaccumulative characteristics in fish, though less pronounced in shrimp and algae [7]. The bioaccumulation observed increases with the degree of chlorination, although the most highly chlorinated naphthalenes do not appear to bioaccumulate due to their very limited absorption [7]. Environmental monitoring has revealed that the compound can persist in the environment and bioaccumulate in aquatic organisms [3].

Long-Range Atmospheric Transport and Global Distribution

The atmospheric transport characteristics of 1,2-dichloronaphthalene are influenced by its physicochemical properties and environmental persistence. Increasing chlorination of polychlorinated naphthalenes mirrors an increasing octanol-air partition coefficient, indicating that higher chlorinated congeners are potential candidates for long-range airborne transport due to their increasing affinity to escape from water [8].

Atmospheric Transport Mechanisms

Higher chlorinated polychlorinated naphthalenes demonstrate potential for air-mediated long-range transport, with the possibility of progression toward cooler regions where condensation occurs due to decreasing ambient temperatures [8]. Model results predict long-range transport for several homologues, with dichloronaphthalenes to pentachloronaphthalenes regarded as multiple hoppers that will be subject to transport by global distillation [6]. A high Arctic contamination potential has been identified specifically for dichloronaphthalenes to pentachloronaphthalenes [6].

Global Distribution Patterns

Calculated atmospheric half-lives of dichloronaphthalenes to octachloronaphthalenes range between 2.7 to 417 days, indicating sufficient persistence for long-range transport [6]. The modelled transport distance for tetrachloronaphthalene congeners reaches 2,271 kilometers with an atmospheric half-life of ten days [6]. Polychlorinated naphthalenes have been repeatedly and globally detected in both abiotic and biotic samples, including remote regions such as the Arctic [6].

Hemispheric Transport Dynamics

Research on atmospheric transport of similar compounds demonstrates that particle morphology significantly influences hemispheric transport efficiency [9]. Fibers show enhanced migration capabilities compared to fragments, with transport dependent on morphologies rather than particle composition [9]. The atmospheric transport dynamics of chlorinated compounds generally follow similar patterns to non-plastic particles in the atmosphere, with morphology largely determining transport efficiency independent of particle composition [9].

Transport ParameterDichloronaphthalenesReference
Atmospheric half-life2.7-417 days [6]
Transport distance (tetra-)2,271 km [6]
Arctic contamination potentialHigh [6]
Global distillation potentialMultiple hopper behavior [6]

Aquatic and Terrestrial Degradation Pathways

The degradation of 1,2-dichloronaphthalene occurs through multiple pathways in both aquatic and terrestrial environments, with varying rates depending on environmental conditions and the presence of degrading organisms.

Aerobic Biodegradation Pathways

Monochloronaphthalenes appear to be readily degradable by soil and water microorganisms under aerobic conditions, though limited information exists on the biodegradation of higher chlorinated congeners [7]. Aerobic degradation of dichloronaphthalenes has been demonstrated using white-rot fungus Phlebia lindtneri, an organism capable of degrading persistent organic pollutants including dioxin, biphenyl derivatives, and polyaromatic hydrocarbons [6]. The degradation process involves transformation via oxide formation into mono- and dihydroxylated naphthalenes and naphthalene-dihydrodiol compounds [6].

Microbial Degradation Mechanisms

Bacterial degradation studies using Pseudomonas species have demonstrated effective metabolism of dichloronaphthalene congeners [10]. The degradation of 1,4-dichloronaphthalene by Pseudomonas sp. HY achieved 98% removal within 48 hours at initial concentrations of 10 milligrams per liter, though higher concentrations of 20 milligrams per liter required 144 hours for equivalent degradation efficiency [10] [11]. The metabolic pathway involves monooxygenase reaction with carbon atoms to produce epoxy-dichloronaphthalene compounds, followed by successive hydroxylation reactions leading to dihydroxyl-dihydro-dichloronaphthalene formation [10].

Identified Metabolites and Degradation Products

Gas chromatography-mass spectrometry analysis has identified multiple metabolites from dichloronaphthalene degradation including dihydroxy-dichloro-naphthalene, epoxy-dichlorinated naphthalene, dichlorinated naphthol, and dichlorinated salicylic acid [10] [11]. The degradation process does not remove chloride ions from the parent compound, and metabolites may not benefit bacterial growth [10] [11]. Aromatic ring opening forms dichlorinated salicylic acid compounds, while dihydroxyl-dihydro-chlorinated naphthalene may undergo hydrolysis producing naphthol compounds in acidic environments [10].

Environmental Degradation Rates

The primary degradation process for dichloronaphthalenes in soil and water environments is biodegradation [12]. Hydrolysis and photolysis do not appear to be significant processes determining environmental fate [12]. Biodegradation occurs slowly in water and soil surfaces, with environmental persistence varying based on chlorination degree and substitution patterns [12].

Degradation ParameterConditionsRate/EfficiencyReference
Bacterial degradation10 mg/L initial concentration98% in 48 hours [10]
Bacterial degradation20 mg/L initial concentration98% in 144 hours [10]
Fungal degradationPhlebia lindtneri70% in 14 days [6]
Metabolite formationAerobic conditionsMultiple hydroxylated products [10]

The microbial degradation of 1,2-dichloronaphthalene represents a complex biochemical process involving multiple enzymatic systems and metabolic pathways. Research has demonstrated that bacterial degradation of chlorinated naphthalenes primarily occurs through aerobic oxidative pathways, similar to those observed in naphthalene metabolism [1] [2] [3].

The primary enzymatic system responsible for initiating 1,2-dichloronaphthalene degradation is naphthalene dioxygenase, a multicomponent enzyme system belonging to the ring-hydroxylating dioxygenase family [4] [5]. This enzyme complex comprises three essential components: an nicotinamide adenine dinucleotide hydrogen-binding reductase, a Rieske ferredoxin, and an oxygenase component, all containing iron-sulfur clusters [4]. The enzyme catalyzes the incorporation of both atoms of molecular oxygen into the aromatic ring structure, forming dihydrodiol intermediates [5].

Studies utilizing Pseudomonas species have revealed that naphthalene dioxygenase demonstrates broad substrate specificity, capable of oxidizing over 60 different aromatic compounds [6]. However, the enzyme exhibits reduced efficiency when processing chlorinated naphthalene derivatives compared to the parent naphthalene compound [2] [3]. The presence of chlorine substituents significantly alters the electron density distribution within the aromatic ring, affecting enzyme-substrate binding affinity and catalytic efficiency [7].

Metabolic pathway analysis indicates that 1,2-dichloronaphthalene degradation proceeds through sequential enzymatic transformations [8]. The initial dioxygenase-catalyzed reaction produces 5,6-dichloro-1,2-dihydroxy-1,2-dihydronaphthalene as the primary metabolite [8]. This dihydrodiol intermediate subsequently undergoes dehydrogenation by naphthalene dihydrodiol dehydrogenase to form dichlorinated catechol derivatives [9].

The downstream enzymatic processes involve catechol dioxygenases, which catalyze ring-cleavage reactions through either ortho or meta pathways [10]. Catechol 1,2-dioxygenase facilitates ortho-cleavage, producing muconate derivatives, while catechol 2,3-dioxygenase mediates meta-cleavage, generating hydroxymuconic semialdehyde intermediates [11] [10]. Research demonstrates that different bacterial strains exhibit varying preferences for these cleavage pathways, with some organisms possessing both enzymatic activities [10].

Enzymatic specificity studies reveal that chlorinated naphthalene degradation requires specialized enzyme variants with enhanced tolerance to halogenated substrates [7]. The presence of chlorine atoms introduces steric hindrance and electronic effects that can inhibit standard naphthalene-degrading enzymes [7]. Consequently, successful biodegradation often requires bacterial strains that have evolved or been engineered to express modified enzymes with improved substrate recognition and catalytic activity toward chlorinated aromatics [12].

Cofactor requirements for optimal enzymatic activity include iron, nicotinamide adenine dinucleotide hydrogen, and molecular oxygen [5]. The electron transport chain within these enzyme systems relies on iron-sulfur clusters and flavin adenine dinucleotide cofactors for electron transfer processes [4]. Disruption of cofactor availability or iron-sulfur cluster integrity can significantly impair enzymatic function and reduce degradation efficiency [13].

Kinetic and Mechanistic Insights from Pseudomonas Strains

Pseudomonas species represent the most extensively studied bacterial genera for naphthalene and chlorinated naphthalene degradation due to their metabolic versatility and robust enzymatic systems [11] [1]. Kinetic analyses of various Pseudomonas strains have provided valuable insights into the mechanistic aspects of 1,2-dichloronaphthalene biotransformation.

Pseudomonas putida strain NAH7 harbors the well-characterized naphthalene degradation plasmid that encodes the complete enzymatic machinery for naphthalene catabolism [14]. Kinetic studies demonstrate that this strain achieves 99% naphthalene degradation within 120 hours at initial concentrations of 2000 parts per million [15] [16]. However, when exposed to chlorinated naphthalene derivatives, the degradation efficiency decreases substantially due to competitive inhibition and reduced enzyme affinity [2].

Substrate binding kinetics reveal significant differences between naphthalene and 1,2-dichloronaphthalene processing. For naphthalene metabolism, the Michaelis constant values range from 23 to 116 micromolar, with maximum velocity values between 22 and 2860 picomoles per milligram protein per minute [17] [18]. In contrast, chlorinated naphthalene substrates exhibit higher Michaelis constant values, indicating reduced enzyme-substrate affinity and lower catalytic efficiency [2] [3].

Growth kinetics studies using Pseudomonas strains CZ2 and CZ5 demonstrate differential degradation capabilities [10]. Strain CZ2 achieves 61.8% naphthalene removal within 48 hours, while strain CZ5 attains 64.3% degradation efficiency under identical conditions [10]. Both strains harbor naphthalene dioxygenase genes, but differ in their catechol dioxygenase profiles, with CZ2 possessing both ortho and meta cleavage activities [10].

Mechanistic analysis reveals that Pseudomonas plecoglossicida strain 2P exhibits exceptional naphthalene degradation capability, achieving 94.15% removal with an average degradation rate of 26.15 milligrams per liter per hour [19]. The strain demonstrates remarkable tolerance, withstanding naphthalene concentrations up to 60,000 parts per million [16]. This enhanced performance correlates with elevated expression levels of key catabolic enzymes and improved cellular adaptation mechanisms [19].

Enzymatic induction kinetics show that exposure to naphthalene or chlorinated derivatives triggers significant upregulation of catabolic enzyme expression [20]. The adaptation process typically requires 12 to 24 hours for maximum enzyme induction, during which bacterial cells modify their metabolic machinery to optimize substrate utilization [20]. Pseudomonas strains exhibit increased polysaccharide content in cellular outer layers following exposure, enhancing their interaction with hydrophobic substrates [20].

Inhibition kinetics studies reveal that chlorinated naphthalenes can exhibit competitive inhibition effects on naphthalene-degrading enzymes [21]. The presence of multiple chlorine substituents increases the inhibitory potential, with dichlorinated compounds showing greater inhibitory effects than monochlorinated derivatives [21]. This inhibition follows typical competitive kinetics, where increasing substrate concentrations can partially overcome the inhibitory effects [22].

Oxygen utilization kinetics demonstrate that naphthalene dioxygenase systems consume molecular oxygen at rates proportional to substrate availability [13]. However, in the presence of certain aromatic compounds, uncoupling between oxygen consumption and substrate oxidation can occur, leading to hydrogen peroxide formation and potential enzyme inactivation [13]. This phenomenon represents a significant kinetic limitation that can reduce overall degradation efficiency [13].

Temperature and pH effects on kinetic parameters show optimal activity ranges for Pseudomonas strains between 30-37°C and pH 7.5-8.5 [16] [23]. Deviations from these optimal conditions result in decreased enzyme activity and reduced degradation rates [23]. The temperature dependence follows typical enzymatic behavior, with activity doubling for every 10°C increase within the optimal range [16].

Metabolite Formation and Detoxification Processes

The biotransformation of 1,2-dichloronaphthalene generates a complex array of metabolic intermediates that require systematic detoxification processes to prevent cellular toxicity and environmental accumulation. Understanding metabolite formation patterns is crucial for assessing the effectiveness and safety of bioremediation strategies.

Primary metabolite formation begins with the dioxygenase-catalyzed conversion of 1,2-dichloronaphthalene to 5,6-dichloro-1,2-dihydroxy-1,2-dihydronaphthalene [8]. This glucuronide-conjugated dihydrodiol represents the major urinary metabolite detected in biological systems [8]. The formation of this primary metabolite occurs through stereospecific hydroxylation, producing predominantly the cis configuration [15] [14].

Secondary metabolite pathways involve the transformation of dihydrodiol intermediates through dehydrogenase-mediated reactions [9]. The resulting 3,4-dichloronaphthol serves as a key intermediate that can undergo further oxidative modifications [8]. Gas chromatography-mass spectrometry analyses have identified additional metabolites including dichlorinated salicylic acid derivatives and hydroxylated aromatic compounds [24].

Conjugation reactions play a critical role in metabolite detoxification processes [8]. The formation of glucuronide conjugates represents the primary Phase II detoxification mechanism, facilitating the elimination of polar metabolites through urinary excretion [8]. These conjugation reactions are catalyzed by glucuronosyltransferase enzymes that recognize the hydroxylated metabolites as substrates [8].

Comparative metabolite analysis between different dichloronaphthalene isomers reveals distinct metabolic patterns [8]. 1,4-dichloronaphthalene degradation by Pseudomonas sp. HY produces metabolites including dihydroxy-dichloro-naphthalene, epoxy-dichlorinated naphthalene, dichlorinated naphthol, and dichlorinated salicylic acid [3] [24]. Notably, ion chromatography analyses demonstrate that chloride ions are not released during the degradation process, indicating that the chlorine substituents remain bound to the organic framework [24].

Metabolite accumulation studies show that degradation products can persist in bacterial cultures for extended periods [24]. Time-course analyses reveal that almost all metabolites are eventually degraded by bacterial systems, with the exception of dichlorinated salicylic aldehyde, which was only detected in 72-hour samples [24]. This suggests that certain metabolites may be more recalcitrant to further biodegradation [24].

Detoxification enzyme systems involve multiple enzymatic pathways that process chlorinated metabolites [25]. Electroactive microorganisms demonstrate enhanced detoxification capabilities through both intracellular and extracellular electron transfer processes [25]. The intracellular metabolic activity depends on electron transfer pathways comprising functional enzymes, quinone pools, and cytochrome complexes [25].

Metabolic burden assessment indicates that chlorinated naphthalene degradation imposes significant metabolic costs on bacterial cells [24]. Growth studies show that bacterial optical density values decrease during 1,4-dichloronaphthalene degradation, suggesting that the process does not provide beneficial energy for cellular growth [24]. This metabolic burden can limit the sustainability of bioremediation processes [24].

Product toxicity evaluation reveals that certain metabolites may exhibit enhanced toxicity compared to the parent compound [24]. The accumulation of chlorinated intermediates can exert inhibitory effects on bacterial growth and enzymatic activity [24]. Effective bioremediation strategies must therefore ensure complete mineralization of intermediates to prevent secondary contamination [24].

Pathway integration studies demonstrate that 1,2-dichloronaphthalene metabolites can enter central metabolic pathways following extensive processing [1]. The formation of pyruvate and other central metabolites indicates successful integration into cellular metabolism [1]. However, this integration requires multiple enzymatic steps and considerable metabolic resources [1].

Excretion mechanisms for chlorinated metabolites involve both biliary and urinary elimination pathways [8]. Studies in experimental animals show that approximately 64% of administered 1,2-dichloronaphthalene is excreted within 48 hours, primarily through bile and feces [8]. Reabsorption from the intestine can occur, indicating the potential for enterohepatic circulation of certain metabolites [8].

Limitations and Challenges in Biodegradation Efficiency

The biodegradation of 1,2-dichloronaphthalene faces numerous technical and biological limitations that significantly impact the efficiency and applicability of bioremediation strategies. These challenges encompass enzyme specificity constraints, environmental factors, and metabolic bottlenecks that must be addressed for successful implementation.

Substrate specificity limitations represent a fundamental challenge in chlorinated naphthalene biodegradation [12]. The difficulty in predicting microbial degradation rates of chlorinated aromatic hydrocarbons necessitates extensive empirical data collection for modeling environmental fate and transport [12]. Standard naphthalene-degrading enzymes often exhibit reduced activity toward chlorinated derivatives due to altered substrate recognition and binding properties [7] [6].

Enzyme inhibition mechanisms significantly impair degradation efficiency through multiple pathways [21] [13]. Competitive inhibition occurs when chlorinated naphthalenes compete with natural substrates for enzyme active sites [21]. Additionally, the formation of hydrogen peroxide during uncoupled enzymatic reactions can cause irreversible enzyme inactivation through Fenton-type reactions [13]. This inhibition is particularly problematic in mixed contamination scenarios where multiple chlorinated compounds are present [21].

Concentration-dependent limitations demonstrate that biodegradation efficiency decreases substantially at elevated contaminant concentrations [24] [26]. Studies show that while 98% degradation of 1,4-dichloronaphthalene can be achieved at 10 milligrams per liter within 48 hours, the same efficiency requires 144 hours at 20 milligrams per liter concentrations [24]. This concentration dependence limits the applicability of biological treatment for highly contaminated sites [24].

Genetic stability challenges affect the long-term reliability of degradative bacterial strains [12]. Plasmid-borne degradation genes can be lost through segregation or transfer events, resulting in reduced degradative capacity over time [12]. The recruitment of genetic elements in response to xenobiotic stress represents an evolutionary adaptation mechanism, but the stability of these genetic modifications under field conditions remains uncertain [12].

Environmental factor constraints significantly influence biodegradation performance [23] [26]. Temperature and pH optima for naphthalene-degrading bacteria typically range between 30-37°C and pH 7.5-8.5 [16] [23]. Deviations from these optimal conditions result in decreased enzyme activity and reduced degradation rates [23]. Nutrient limitations, particularly phosphorus and nitrogen availability, can also limit bacterial growth and metabolic activity [23].

Oxygen availability limitations create challenges for aerobic degradation processes [27] [28]. Naphthalene dioxygenase requires molecular oxygen as a co-substrate, but oxygen transfer limitations in contaminated soils and groundwater can restrict enzymatic activity [5]. Alternatively, anaerobic degradation pathways often require specific electron acceptors and may proceed more slowly than aerobic processes [27].

Product toxicity constraints arise from the accumulation of chlorinated metabolites that can inhibit bacterial growth and enzymatic function [24] [25]. Unlike naphthalene degradation, which produces readily metabolizable intermediates, chlorinated naphthalene degradation generates persistent chlorinated compounds that may accumulate in biological systems [24]. This accumulation can create feedback inhibition that reduces overall degradation efficiency [24].

Metabolic bottlenecks occur at various stages of the degradation pathway [7] [28]. The evolution of aerobic routes for chlorinated organic molecules faces more difficulties than anaerobic counterparts, creating inherent limitations in pathway efficiency [28]. Incomplete dechlorination pathways result in the persistence of partially degraded chlorinated intermediates [7].

Scale-up challenges limit the translation of laboratory successes to field applications [26]. While controlled laboratory conditions can achieve high degradation efficiencies, field implementations face additional complexities including soil heterogeneity, contaminant bioavailability, and microbial community interactions [26]. Bioaugmentation strategies using laboratory-selected strains may fail in complex environmental matrices [26].

Co-contamination effects significantly complicate biodegradation processes [21]. The presence of multiple pollutants can create competitive inhibition scenarios where different compounds compete for enzymatic processing [21]. Additionally, certain co-contaminants may be preferentially degraded, leading to selective enrichment and potential antagonistic effects [21].

XLogP3

4.4

Boiling Point

296.5 °C

LogP

4.42 (LogP)

Melting Point

36.0 °C

Vapor Pressure

0.00 mmHg

Other CAS

2050-69-3

Wikipedia

1,2-Dichloronaphthalene

General Manufacturing Information

Naphthalene, 1,2-dichloro-: ACTIVE
SP - indicates a substance that is identified in a proposed Significant New Use Rule.

Dates

Last modified: 08-15-2023

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